molecular formula C13H21ClN2O2 B8161829 3-[4-(2-Aminoethoxy)-phenyl]-N,N-dimethylpropionamide hydrochloride

3-[4-(2-Aminoethoxy)-phenyl]-N,N-dimethylpropionamide hydrochloride

Cat. No.: B8161829
M. Wt: 272.77 g/mol
InChI Key: DWCMHWJRBVHGMA-UHFFFAOYSA-N
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Description

3-[4-(2-Aminoethoxy)-phenyl]-N,N-dimethylpropionamide hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethoxy group attached to a phenyl ring, and a dimethylpropionamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Aminoethoxy)-phenyl]-N,N-dimethylpropionamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-Aminoethoxy)benzaldehyde with N,N-dimethylpropionamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Aminoethoxy)-phenyl]-N,N-dimethylpropionamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aminoethoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-[4-(2-Aminoethoxy)-phenyl]-N,N-dimethylpropionamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-(2-Aminoethoxy)-phenyl]-N,N-dimethylpropionamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Aminoethoxy)-phenyl]-N,N-dimethylpropionamide
  • 4-(2-Aminoethoxy)benzaldehyde
  • N,N-Dimethylpropionamide

Uniqueness

3-[4-(2-Aminoethoxy)-phenyl]-N,N-dimethylpropionamide hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-[4-(2-aminoethoxy)phenyl]-N,N-dimethylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-15(2)13(16)8-5-11-3-6-12(7-4-11)17-10-9-14;/h3-4,6-7H,5,8-10,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCMHWJRBVHGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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